Cas no 91-10-1 (2,6-Dimethoxyphenol)

2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol structure
商品名:2,6-Dimethoxyphenol
CAS番号:91-10-1
MF:C8H10O3
メガワット:154.163202762604
MDL:MFCD00064434
CID:34586
PubChem ID:7041

2,6-Dimethoxyphenol 化学的及び物理的性質

名前と識別子

    • 2,6-Dimethoxyphenol
    • Pyrogallol 1,3-dimethyl ether~Syringol
    • Syringol
    • 1,3-dimethoxy-2-hydroxybenzene
    • 1,3-dimethylpyrogallate
    • 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
    • 2,6-dimethoxy-pheno
    • 2,6-Dimethoxyphenyl
    • 2,6-Dwumetoksyfenol
    • Dimethoxyphenol
    • MCP
    • Phenol,2,6-dimethoxy
    • Pyrogallol 1,3-dimethyl ether
    • Pyrogallol-1,3-diMethyl ether
    • 2-Hydroxy-1,3-dimethoxybenzene
    • Pyrogallol 1,3-dimethylether
    • 1,3-Dimethyl pyrogallate
    • Phenol, 2,6-dimethoxy-
    • Aldrich
    • 1,3-Di-o-methylpyrogallol
    • 2,6-dimethoxy-phenol
    • Pyrogallol dimethylether
    • 2,6-dimethoxy phenol
    • 2,6-Dwumetoksyfenol [Polish]
    • FEMA No. 3137
    • 4UQT464H8K
    • KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • 3DM
    • 2,6-dim
    • 2,6-Dimethoxyphenol (ACI)
    • 2,6-Dimethoxyphenic acid
    • MDL: MFCD00064434
    • インチ: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
    • InChIKey: KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • ほほえんだ: OC1C(OC)=CC=CC=1OC
    • BRN: 1526871

計算された属性

  • せいみつぶんしりょう: 154.06300
  • どういたいしつりょう: 154.062994
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 38.7
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.1690 (rough estimate)
  • ゆうかいてん: 50-57 °C (lit.)
  • ふってん: 261 °C(lit.)
  • フラッシュポイント: 華氏温度:284°f
    摂氏度:140°c
  • 屈折率: 1.4745 (estimate)
  • すいようせい: 2 g/100 mL (13 ºC)
  • PSA: 38.69000
  • LogP: 1.40940
  • かんど: 空気に敏感である
  • ようかいせい: エーテル、エタノール、アルカリ溶液に溶けやすく、水に微溶解する。
  • FEMA: 3137 | 2,6-DIMETHOXYPHENOL

2,6-Dimethoxyphenol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:SL0900000
  • 危険物標識: Xn
  • TSCA:Yes
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • リスク用語:R22; R36/37/38

2,6-Dimethoxyphenol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2,6-Dimethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20299-0.25g
2,6-dimethoxyphenol
91-10-1 95%
0.25g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046592-25g
2,6-Dimethoxyphenol
91-10-1 98%
25g
¥184.00 2024-04-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128348-500g
2,6-Dimethoxyphenol
91-10-1 98%
500g
¥2904.90 2023-09-03
Key Organics Ltd
FS-1188-250G
2,6-Dimethoxyphenol
91-10-1 >95%
250g
£200.00 2025-02-09
abcr
AB133850-25 g
2,6-Dimethoxyphenol, 99%; .
91-10-1 99%
25g
€62.50 2023-05-10
abcr
AB133850-100 g
2,6-Dimethoxyphenol, 99%; .
91-10-1 99%
100g
€130.20 2023-05-10
TRC
D461500-50g
2,6-Dimethoxyphenol
91-10-1
50g
$ 173.00 2023-09-07
Fluorochem
008832-1g
2,6-Dimethoxyphenol
91-10-1 97%
1g
£10.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W313718-1KG-K
2,6-Dimethoxyphenol
91-10-1 ≥98%, FG
1KG
8132.68 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
53877-100MG
2,6-Dimethoxyphenol
91-10-1
100mg
¥1924.56 2025-01-14

2,6-Dimethoxyphenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
リファレンス
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Indion 770 Solvents: Dimethyl sulfoxide ;  10 min, 125 °C
1.2 Reagents: Cesium hydroxide Solvents: Water ;  6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes
Amal Joseph, P. J.; Priyadarshini, S.; Lakshmi Kantam, M.; Maheswaran, H., Catalysis Science & Technology, 2011, 1(4), 582-585

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, rt
リファレンス
Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation
Saha, Arijit ; Payra, Soumen; Dutta, Dipa; Banerjee, Subhash, ChemPlusChem, 2017, 82(8), 1129-1134

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway
Galkin, Maxim V.; Dahlstrand, Christian; Samec, Joseph S. M., ChemSusChem, 2015, 8(13), 2187-2192

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  10 h, 160 °C
リファレンス
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; Liu, Shihao; Fan, Wu; Shen, Xiaotong; Xu, Jing; et al, Chinese Chemical Letters, 2023, 34(7),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran
リファレンス
Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement
Kabalka, George W.; Reddy, N. Kesavulu; Narayana, Chatla, Tetrahedron Letters, 1993, 34(48), 7667-8

ごうせいかいろ 8

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

ごうせいかいろ 9

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  720 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
リファレンス
Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium
Kleine, Tillmann; Buendia, Julien; Bolm, Carsten, Green Chemistry, 2013, 15(1), 160-166

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
リファレンス
I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones
Ritter, Tobias, 2004, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cuprous chloride Solvents: Chlorobenzene
リファレンス
Preparation of pyrogallol from phenol
, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane
リファレンス
Lewis acid-catalyzed deprotection of para-methoxybenzyl ether
Bouzide, Abderrahim; Sauve, Gilles, Synlett, 1997, (10), 1153-1154

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides
Priyadarshini, S.; Amal Joseph, P. J.; Kantam, M. Lakshmi; Sreedhar, B., Tetrahedron, 2013, 69(31), 6409-6414

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; Sargent, Melvyn V., Journal of the Chemical Society, 1984, (4), 227-9

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
リファレンス
Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols
Ritter, Tobias; Stanek, Kyrill; Larrosa, Igor; Carreira, Erick M., Organic Letters, 2004, 6(9), 1513-1514

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Acetone
リファレンス
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water ;  9 h, 25 °C
リファレンス
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water
リファレンス
A scalable and green one-minute synthesis of substituted phenols
Elumalai, Vijayaragavan; Hansen, Joern H., RSC Advances, 2020, 10(66), 40582-40587

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 60 °C
リファレンス
A simple deprotection of triflate esters of phenol derivatives
Ohgiya, Tadaaki; Nishiyama, Shigeru, Tetrahedron Letters, 2004, 45(33), 6317-6320

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
リファレンス
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
リファレンス
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

2,6-Dimethoxyphenol Raw materials

2,6-Dimethoxyphenol Preparation Products

2,6-Dimethoxyphenol 関連文献

2,6-Dimethoxyphenolに関する追加情報

2,6-Dimethoxyphenol: A Comprehensive Overview

2,6-Dimethoxyphenol (CAS No. 91-10-1) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol. It is a derivative of phenol with two methoxy groups attached at the 2 and 6 positions of the aromatic ring. This compound is widely recognized for its unique chemical properties and diverse applications across various industries.

The structure of 2,6-Dimethoxyphenol consists of a benzene ring substituted with two methoxy groups (-OCH3) at the ortho and para positions relative to the hydroxyl group (-OH). This substitution pattern imparts specific electronic effects on the molecule, making it highly reactive in certain chemical reactions. The compound is typically a white crystalline solid with a melting point of approximately 87°C and a boiling point of around 245°C under standard conditions.

2,6-Dimethoxyphenol is synthesized through various methods, including the methylation of resorcinol or the oxidation of appropriate aromatic alcohols. Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly routes for its production, leveraging catalytic systems and green chemistry principles.

One of the most notable applications of 2,6-Dimethoxyphenol is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the development of anti-inflammatory agents and antioxidants due to its ability to scavenge free radicals and modulate cellular signaling pathways.

In addition to its pharmaceutical applications, 2,6-Dimethoxyphenol finds utility in the agrochemical sector as a component in pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth has made it a valuable ingredient in crop protection products.

Recent studies have also explored the potential of 2,6-Dimethoxyphenol in materials science. Researchers have investigated its use as a precursor for advanced polymers and high-performance materials due to its ability to form stable bonds under specific reaction conditions.

The environmental impact of 2,6-Dimethoxyphenol has been a subject of recent research as well. Scientists have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. These studies have highlighted the importance of proper waste management practices to minimize its ecological footprint.

In conclusion, 2,6-Dimethoxyphenol (CAS No. 91-10-1) is a versatile compound with significant contributions across multiple fields. Its unique chemical properties and diverse applications continue to drive innovation in both academic and industrial settings.

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清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
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